molecular formula C26H20ClN5O3 B2817599 N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide CAS No. 1111150-72-1

N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide

Cat. No.: B2817599
CAS No.: 1111150-72-1
M. Wt: 485.93
InChI Key: LDVNMYIENYHKFJ-UHFFFAOYSA-N
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Description

N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide is a complex organic compound featuring multiple functional groups, including an oxadiazole ring, an imidazole ring, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide typically involves multi-step organic reactions:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Imidazole Ring Formation: The imidazole ring is often formed through the condensation of glyoxal, ammonia, and an aldehyde.

    Coupling Reactions: The oxadiazole and imidazole intermediates are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Final Assembly: The final compound is assembled by coupling the intermediate with 4-methoxybenzoyl chloride under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric and sulfuric acids, halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, this compound may exhibit various activities due to its structural features. It can be studied for its potential as an antimicrobial, antiviral, or anticancer agent. The presence of the oxadiazole and imidazole rings is particularly significant, as these moieties are known to interact with biological targets.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with enzymes and receptors makes it a candidate for drug development, particularly in the areas of infectious diseases and cancer.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The oxadiazole and imidazole rings can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-methoxybenzamide
  • N-[4-(4-chlorophenyl)-1H-imidazol-1-yl]methylbenzamide
  • 4-methoxy-N-[4-(4-chlorophenyl)-1H-imidazol-1-yl]benzamide

Uniqueness

N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide is unique due to the combination of the oxadiazole and imidazole rings within a single molecule. This dual functionality allows for a broader range of interactions with biological targets and chemical reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-[[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN5O3/c1-34-22-12-6-19(7-13-22)25(33)29-21-10-2-17(3-11-21)14-32-15-23(28-16-32)26-30-24(31-35-26)18-4-8-20(27)9-5-18/h2-13,15-16H,14H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVNMYIENYHKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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